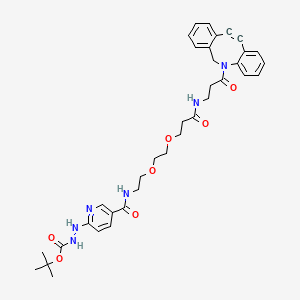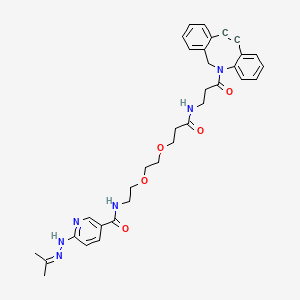
HyNic-PEG2-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HyNic-PEG2-DBCO is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a terminal hydrazinonicotinamide (HyNic) group and a dibenzocyclooctyne (DBCO) group linked through a linear polyethylene glycol chain. It is primarily used in bio-conjugation and click chemistry applications due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HyNic-PEG2-DBCO involves several steps:
Preparation of HyNic-PEG2: The polyethylene glycol chain is first functionalized with a hydrazinonicotinamide group.
Attachment of DBCO: The DBCO group is then attached to the HyNic-PEG2 through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of polyethylene glycol are functionalized with HyNic and DBCO groups.
Purification: The product is purified using techniques such as column chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
HyNic-PEG2-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require copper catalysts, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules are the primary reagents used in reactions with this compound.
Major Products
The major products formed from these reactions are stable triazole linkages, which are used in various bio-conjugation applications .
Aplicaciones Científicas De Investigación
HyNic-PEG2-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bio-conjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to target specific cells or tissues.
Industry: Applied in the development of diagnostic tools and biosensors.
Mecanismo De Acción
HyNic-PEG2-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for precise bio-conjugation and targeted delivery of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Boc-HyNic-PEG2-DBCO: Another polyethylene glycol-based PROTAC linker with similar properties and applications.
DBCO-PEG2-DBCO: Contains two DBCO groups and is used for similar bio-conjugation applications.
Uniqueness
HyNic-PEG2-DBCO is unique due to its combination of HyNic and DBCO groups, which allows for versatile applications in both click chemistry and bio-conjugation. Its ability to form stable triazole linkages without the need for copper catalysts makes it particularly valuable for biological applications .
Propiedades
IUPAC Name |
N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5/c1-25(2)38-39-31-14-13-28(23-37-31)34(43)36-18-20-45-22-21-44-19-16-32(41)35-17-15-33(42)40-24-29-9-4-3-7-26(29)11-12-27-8-5-6-10-30(27)40/h3-10,13-14,23H,15-22,24H2,1-2H3,(H,35,41)(H,36,43)(H,37,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXDHRRFSOTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
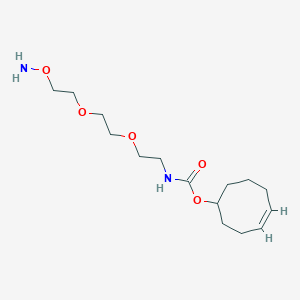

![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
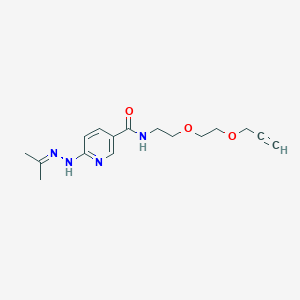

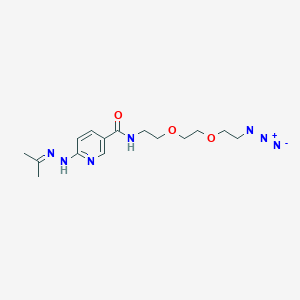
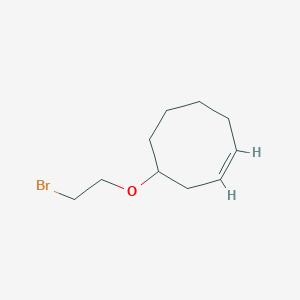
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
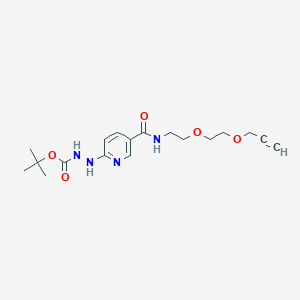


![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
